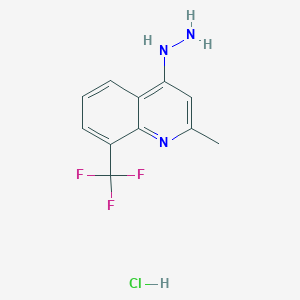4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride
CAS No.: 1172396-90-5
Cat. No.: VC15906217
Molecular Formula: C11H11ClF3N3
Molecular Weight: 277.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172396-90-5 |
|---|---|
| Molecular Formula | C11H11ClF3N3 |
| Molecular Weight | 277.67 g/mol |
| IUPAC Name | [2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H |
| Standard InChI Key | KNCCLYIYOMLJDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinoline core with:
-
A methyl group at position 2.
-
A trifluoromethyl group at position 8.
-
A hydrazino group at position 4, protonated as a hydrochloride salt .
The IUPAC name is [2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine hydrochloride, and its SMILES string is CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl . The trifluoromethyl group introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
Key Physicochemical Parameters
The low solubility in aqueous media is attributed to the hydrophobic trifluoromethyl group, while the hydrazino group enhances reactivity toward electrophiles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
-
Quinoline Core Formation: 2-Methyl-8-trifluoromethylquinoline is synthesized via cyclization of substituted anilines with aldehydes under acidic conditions.
-
Hydrazination: The quinoline derivative reacts with hydrazine hydrate in ethanol at 70–80°C, introducing the hydrazino group at position 4.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions:
-
Solvent: Ethanol or methanol.
-
Catalyst: None required for hydrazination.
-
Yield: ~65–75% after purification.
Industrial-Scale Considerations
Industrial production optimizes:
-
Temperature Control: Automated reactors maintain reflux conditions.
-
Purification: Recrystallization or column chromatography ensures >95% purity.
-
Cost Efficiency: Bulk procurement of trifluoromethyl-containing precursors reduces expenses .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s planar quinoline core allows intercalation into enzyme active sites:
-
Kinase Inhibition: Trifluoromethyl groups enhance binding affinity to ATP pockets .
-
Proteasome Inhibition: Observed in analogous compounds with hydrazino motifs .
Applications in Research and Industry
Medicinal Chemistry
-
Lead Compound: Serves as a scaffold for anticancer and antimicrobial agents .
-
Derivatization: The hydrazino group reacts with carbonyl compounds to form hydrazones, improving bioavailability .
Material Science
Analytical Chemistry
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation (H315, H319) | Use nitrile gloves and goggles |
| Aquatic Toxicity (H410) | Avoid environmental release |
| Respiratory Sensitization | Use fume hoods |
Comparative Analysis with Structural Analogs
| Compound Name | Key Differences | Bioactivity |
|---|---|---|
| 4-Hydrazino-2,5,8-trimethylquinoline | Additional methyl groups | Enhanced antimicrobial activity |
| 4-Chloro-2-methyl-8-trifluoromethylquinoline | Chloro instead of hydrazino group | Antiviral properties |
| 4-Hydrazino-6-trifluoromethylquinoline | Trifluoromethyl at position 6 | Lower logP (3.1) |
The position of the trifluoromethyl group significantly impacts lipophilicity and target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume